N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide
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Overview
Description
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide, also known as BMIPP, is a chemical compound that has been widely used in scientific research. It is a member of the benzimidazole family of compounds, which are known for their diverse biological activities. BMIPP has been shown to possess a range of biochemical and physiological effects, and it has been investigated for its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide is not fully understood, but it is thought to involve the binding of the compound to FABPs. FABPs are intracellular proteins that bind to fatty acids and facilitate their transport and metabolism. N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide has been shown to bind to FABPs with high affinity, and this binding may interfere with the normal function of these proteins. It is also possible that N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide may affect other cellular processes, such as mitochondrial function and lipid metabolism.
Biochemical and Physiological Effects:
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been investigated for its potential use in cancer therapy. N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may have potential as a treatment for this disease. In addition, N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide has been shown to have cardioprotective effects, and it has been investigated for its potential use in the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide in scientific research is its high affinity for FABPs, which makes it a useful tool for studying the role of these proteins in various biological processes. N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to the use of N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide. For example, the compound has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics and biodistribution. In addition, N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide has been shown to have some toxicity in animal models, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide. One area of interest is the development of new analogs of the compound with improved pharmacokinetic properties and reduced toxicity. Another potential direction is the investigation of the role of FABPs in various diseases, and the development of new therapies targeting these proteins. N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide may also have potential as a diagnostic tool for certain diseases, particularly those involving the heart and other organs. Overall, N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide is a promising compound with a range of potential applications in scientific research.
Synthesis Methods
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide can be synthesized using a variety of methods, including the reaction of 2-chloroacetyl chloride with 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol in the presence of a base. Alternatively, it can be prepared by reacting 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-one with chloroacetic acid in the presence of a base. The synthesis of N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide has been extensively studied, and several modifications to the original methods have been proposed to optimize the yield and purity of the compound.
Scientific Research Applications
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide has been widely used in scientific research as a tool for investigating various biological processes. It has been shown to bind to fatty acid-binding proteins (FABPs), which are involved in the transport and metabolism of fatty acids in cells. This property of N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide has been exploited to study the role of FABPs in various diseases, including cancer, diabetes, and cardiovascular disease. N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide has also been used as a probe for imaging the heart and other organs in vivo, due to its high affinity for myocardial cells.
properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-8(2)12(17-11(18)7-14)13-15-9-5-3-4-6-10(9)16-13/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQZLBDYKVZAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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